Cinnarizine-d8 2HCl (piperazine-d8)
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Overview
Description
Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated form of cinnarizine, a compound known for its calcium channel blocking properties. This compound is often used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it useful in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cinnarizine-d8 2HCl (piperazine-d8) is widely used in scientific research due to its unique properties:
Mechanism of Action
Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .
Comparison with Similar Compounds
Similar Compounds
Cinnarizine: The non-deuterated form of cinnarizine, used for similar applications but lacks the isotopic labeling.
Flunarizine: Another calcium channel blocker with similar therapeutic uses but different chemical structure.
Nifedipine: A calcium channel blocker used primarily for cardiovascular conditions.
Uniqueness
Cinnarizine-d8 2HCl (piperazine-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Biological Activity
Cinnarizine-d8 2HCl, a deuterated form of cinnarizine, is a compound of interest due to its potential therapeutic applications and unique pharmacological properties. Cinnarizine itself is primarily utilized for managing symptoms associated with vestibular disorders, such as vertigo and motion sickness. This article explores the biological activity of Cinnarizine-d8, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
Cinnarizine acts primarily as a calcium channel blocker , inhibiting L-type and T-type voltage-gated calcium channels. This inhibition reduces the contraction of vascular smooth muscle cells, which can alleviate symptoms related to vestibular disorders . Additionally, cinnarizine exhibits significant affinity for various receptors:
- Histamine Receptors : Cinnarizine is a potent inhibitor of the histamine H1 receptor (Ki = 47 nM) and H4 receptor (Ki = 7 nM), contributing to its antiemetic effects .
- Dopamine Receptors : It shows inhibitory activity towards dopamine receptors D1, D2 (Ki = 13 nM), and D3 (IC50 = 252 nM), which may play a role in its effects on motion sickness .
- Serotonin Receptors : Cinnarizine also interacts with serotonin 2 receptors, further supporting its complex pharmacological profile .
Pharmacokinetics
The pharmacokinetic properties of Cinnarizine-d8 are influenced by its deuterated structure, which may alter metabolic stability compared to the non-deuterated form. Research indicates that cinnarizine is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6. The elimination half-life varies significantly with age; for instance, it ranges from approximately 5.4 hours in children to about 13.5 hours in elderly patients .
Clinical Efficacy
A significant body of research has evaluated the efficacy of cinnarizine in treating vertigo and related symptoms. A prospective study involving 1,275 patients demonstrated:
- A 61% reduction in mean vertigo score after treatment.
- Marked improvements in associated symptoms such as nausea (84% reduction) and tinnitus (51% reduction).
- Physicians rated overall efficacy as 'very much improved' or 'much improved' in 95% of cases .
Case Studies
-
Study on Vertigo Treatment :
- Participants : 1,275 patients aged approximately 61 years.
- Findings : The combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) significantly reduced vertigo symptoms over a median observation period of six weeks. Adverse effects were primarily non-serious and included somnolence and dry mouth .
- Long-term Effects on Parkinsonism :
Summary Table: Biological Activity and Efficacy
Parameter | Cinnarizine-d8 | Cinnarizine (non-deuterated) |
---|---|---|
Calcium Channel Blocking | Yes | Yes |
Histamine H1 Inhibition | Ki = 47 nM | Ki = 47 nM |
Dopamine D2 Inhibition | Ki = 13 nM | Ki = 13 nM |
Efficacy in Vertigo | 61% reduction in symptoms | Similar efficacy |
Common Side Effects | Somnolence, dry mouth | Somnolence, dry mouth |
Properties
Molecular Formula |
C26H30Cl2N2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;; |
InChI Key |
LFZJFDJDYASRCA-FRESNEEUSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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